molecular formula C17H29N3O3SSi B14297837 3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile CAS No. 113394-15-3

3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile

Cat. No.: B14297837
CAS No.: 113394-15-3
M. Wt: 383.6 g/mol
InChI Key: FILOXMYDXZBANL-UHFFFAOYSA-N
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Description

3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile is a complex organosilicon compound characterized by the presence of a sulfanyl group, silanetriyl core, and propanenitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile typically involves the reaction of 8-sulfanyloctylsilane with propanenitrile derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile groups can interact with enzymes, affecting their activity. The silanetriyl core provides structural stability and facilitates the compound’s interaction with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropaneamine: Similar structure but with amine groups instead of nitrile groups.

    3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanethiol: Contains thiol groups instead of nitrile groups.

Uniqueness

3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile is unique due to the presence of nitrile groups, which impart distinct chemical reactivity and potential biological activity. The combination of sulfanyl, silanetriyl, and nitrile groups makes this compound versatile for various applications in research and industry.

Properties

CAS No.

113394-15-3

Molecular Formula

C17H29N3O3SSi

Molecular Weight

383.6 g/mol

IUPAC Name

3-[bis(2-cyanoethoxy)-(8-sulfanyloctyl)silyl]oxypropanenitrile

InChI

InChI=1S/C17H29N3O3SSi/c18-10-7-13-21-25(22-14-8-11-19,23-15-9-12-20)17-6-4-2-1-3-5-16-24/h24H,1-9,13-17H2

InChI Key

FILOXMYDXZBANL-UHFFFAOYSA-N

Canonical SMILES

C(CCCCS)CCC[Si](OCCC#N)(OCCC#N)OCCC#N

Origin of Product

United States

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